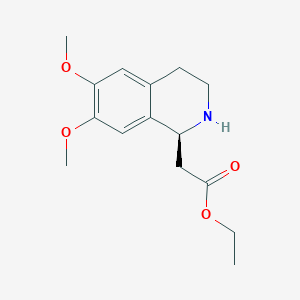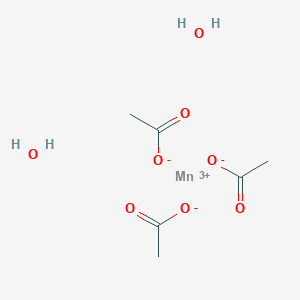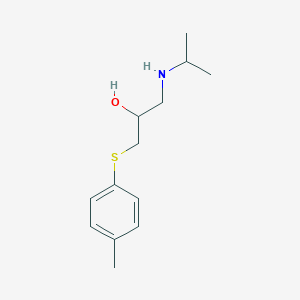
Methyl 2-amino-4-methylbenzoate
Overview
Description
5-Iodo-2’-deoxyuridine (IdUrd) is a halogenated nucleoside analog of thymidine. It is recognized for its antiviral properties and its ability to act as a radiosensitizer in cancer treatment. IdUrd is incorporated into DNA during replication, replacing thymidine, which leads to the disruption of DNA synthesis and function .
Mechanism of Action
Target of Action
Methyl 2-amino-4-methylbenzoate is a chemical compound with the molecular formula C9H11NO2
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets in a manner similar to other benzoate derivatives. These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzoate derivatives are often involved in a variety of biochemical pathways, including those related to inflammation, pain sensation, and neurotransmission .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds often have anti-inflammatory, analgesic, and neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
IdUrd can be synthesized through several methods. One common method involves the reaction of 5-iodouracil with phosphorus oxychloride and dimethylaniline to produce 2,4-dichloro-5-iodopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 2,4-dimethoxy-5-iodopyrimidine. Finally, this compound is converted to IdUrd through a series of deprotection and glycosylation steps .
Industrial Production Methods
For industrial production, IdUrd can be synthesized using an Iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine. This method ensures high in vitro stability and meets the requirements for good laboratory practice (GLP) and good clinical practice (GCP) .
Chemical Reactions Analysis
Types of Reactions
IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .
Major Products Formed
The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .
Scientific Research Applications
IdUrd has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and structure.
Medicine: Acts as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy.
Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging and research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdUrd): Another halogenated nucleoside analog with similar properties to IdUrd.
5-Chloro-2’-deoxyuridine (CldUrd): A halogenated nucleoside analog used in similar applications.
Uniqueness of IdUrd
IdUrd is unique in its high efficiency as a radiosensitizer and its ability to be incorporated into DNA with minimal toxicity compared to other halogenated nucleoside analogs. Its specific incorporation into viral DNA makes it particularly effective against DNA viruses like herpes simplex virus .
Properties
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)







![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)



